molecular formula C20H25NO3S B2556186 (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396875-29-8

(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2556186
CAS No.: 1396875-29-8
M. Wt: 359.48
InChI Key: JXDRZDOSGYBKSA-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a ketone group bridging a 4-ethoxyphenyl moiety and a complex piperidine subunit. The piperidine ring is a six-membered heterocycle of significant importance in medicinal chemistry and is present in more than twenty classes of pharmaceuticals . This core structure is further functionalized with a furan-2-ylmethylthio methyl group, incorporating a sulfur atom and a furan heterocycle, which may influence the compound's electronic properties and binding affinity. Piperidine derivatives are recognized as crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Compounds with structural similarities, particularly those featuring an aryl ketone linked to a nitrogen heterocycle, have been investigated for their potential biological activities. For instance, research on aryl ketone-linked piperazines has demonstrated potent analgesic activities in models of formalin pain and neuropathic pain . Furthermore, related chemical scaffolds based on pyrovalerone, which also contains a ketone group connecting an aryl ring to a piperidine or pyrrolidine nitrogen, have been shown to act as potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal effect on the serotonin transporter (SERT) . This suggests a potential research application for this compound in neuroscience, particularly in the study of monoamine transporter function and related neurological disorders. The presence of the furan moiety and the thioether linkage may offer unique steric and electronic properties, making this compound a valuable building block for medicinal chemistry optimization and structure-activity relationship (SAR) studies. It is intended for use in non-human research applications only, including but not limited to, in vitro binding assays, functional activity studies, and as a synthetic intermediate for further chemical exploration. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-2-23-18-7-5-17(6-8-18)20(22)21-11-9-16(10-12-21)14-25-15-19-4-3-13-24-19/h3-8,13,16H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRZDOSGYBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural components, including a piperidine ring, a furan moiety, and an ethoxyphenyl group, this compound may exhibit various pharmacological effects. This article synthesizes existing research findings to provide a comprehensive overview of the biological activities associated with this compound.

Structural Overview

The molecular structure of the compound includes:

  • Piperidine Ring : Known for its role in various bioactive compounds.
  • Furan Moiety : Contributes to the compound's aromatic properties and reactivity.
  • Ethoxyphenyl Group : Enhances the lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity :
    • Compounds containing piperidine and furan structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of piperidine can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • The presence of the piperidine nucleus is associated with anti-inflammatory effects. Research has highlighted that certain piperidine derivatives can significantly reduce inflammation in vivo, suggesting potential therapeutic applications in inflammatory diseases .
  • Analgesic Effects :
    • Similar compounds have been evaluated for analgesic properties, indicating their potential use in pain management therapies. The interaction of these compounds with various receptors may mediate pain relief .
  • Anticancer Potential :
    • The unique structure of this compound suggests possible anticancer activity. Preliminary studies indicate that it may influence cancer cell proliferation pathways, making it a candidate for further exploration in cancer therapeutics .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of the compound to various biological targets. Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in disease mechanisms, potentially influencing therapeutic outcomes .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridinePyridine ring; neurological studiesAntagonist for mGluR5 receptors
FurfurylamineSimple furan derivativeExhibits antimicrobial properties
Thienopyridine derivativesContains sulfur; similar heterocyclic structureAntiplatelet activity

This table illustrates that while there are compounds with overlapping features, the specific combination found in this compound could lead to unique therapeutic applications.

Scientific Research Applications

Research indicates that compounds similar to (4-Ethoxyphenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone exhibit significant biological activities, including:

  • Anti-inflammatory properties : Potential use in treating inflammatory diseases.
  • Analgesic effects : Possible applications in pain management.
  • Antimicrobial activity : Investigated for effectiveness against various pathogens.

Interaction Studies

Molecular docking studies have been conducted to evaluate how this compound interacts with various biological targets. These studies suggest that it may bind effectively to specific receptors or enzymes, influencing pathways relevant to disease mechanisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings revealed that it could mitigate oxidative stress and inflammation in neuronal cells, highlighting its therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Methanone Scaffolds

Electronic and Bioactivity Considerations

  • Thioether Linkages : The furan-thioether group in the target compound may enhance solubility compared to pyridine-thioether analogues (e.g., Compounds 28 and 75), where trifluoromethyl groups increase lipophilicity .
  • Aromatic Substituents : The 4-ethoxyphenyl group offers moderate electron-donating effects, contrasting with fluorophenyl (e.g., Compound 29) or trifluoromethoxyphenyl () groups, which are electron-withdrawing and may influence receptor binding .

Physicochemical and Spectral Data

  • NMR Profiles: Piperidine methanones typically show δ 1.5–2.5 ppm (piperidine CH₂), δ 3.5–4.5 ppm (OCH₂ or SCH₂), and aromatic protons at δ 6.5–8.0 ppm, as observed in Compounds 28–32 .
  • Mass Spectrometry : HRMS data for Compound 28 (m/z 592.18683 [M+H]⁺) and Compound 75 (m/z 580.65) align with calculated values, confirming structural integrity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the compound?

A combination of IR spectroscopy (to identify functional groups like the ethoxy and thiomethyl moieties), NMR (1H and 13C for structural elucidation), and mass spectrometry (for molecular weight confirmation) is essential. For IR, compare spectral data to NIST standards to validate peaks, especially for the furan and piperidine rings . High-resolution mass spectrometry (HRMS) should confirm the molecular formula.

Q. How should an initial pharmacological screening be designed for this compound?

Begin with in vitro assays targeting antimicrobial or anticancer activity. Use Staphylococcus aureus and E. coli for antimicrobial testing (via broth microdilution) and MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) to validate results. Similar methanone derivatives have shown activity in these assays .

Q. What are the key structural motifs influencing bioactivity?

The 4-ethoxyphenyl group enhances lipophilicity and membrane permeability, while the furan-thiomethyl-piperidine moiety may interact with sulfur-binding enzyme pockets. Compare with biphenylmethanone derivatives, where analogous groups demonstrated antimicrobial and anticancer effects .

Q. What safety protocols are critical for handling this compound?

Follow SDS guidelines: store in dry, ventilated conditions away from light, use PPE (gloves, goggles), and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite). Refer to hazard codes for flammability and aquatic toxicity in analogous compounds .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Control variables systematically :

  • Verify compound purity via HPLC (≥95% purity).
  • Test solvent effects (e.g., DMSO vs. ethanol) on binding affinity.
  • Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate results. Reference randomized block designs with split plots to isolate confounding factors .

Q. What computational methods predict metabolic pathways and degradation products?

Combine docking studies (AutoDock Vina) to identify peroxidase interaction sites with in vitro enzyme assays (e.g., horseradish peroxidase). Monitor oxidation products via LC-MS, as seen in 4-ethoxyaniline metabolism to iminoquinone derivatives .

Q. How can synthetic yield be optimized for this compound?

Apply Design of Experiments (DOE) to variables:

  • Catalyst loading (e.g., Pd/C for coupling reactions).
  • Solvent polarity (test DMF vs. THF).
  • Temperature (60–100°C). Use response surface methodology to identify optimal conditions, similar to thiophene derivative syntheses .

Q. How can molecular conformation and intermolecular interactions be determined experimentally?

Perform single-crystal X-ray diffraction to resolve the 3D structure. For crystallization, use slow evaporation in ethanol/water (7:3). Compare bond lengths and angles to analogous methanones (e.g., (2,6-difluorophenyl)methanone derivatives) to identify steric or electronic effects .

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